![molecular formula C38H37F6P B14910760 [2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)
[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane is a complex organophosphorus compound known for its unique structural properties and significant applications in various fields of chemistry and industry. This compound features a phosphane core bonded to a highly substituted phenyl group, making it a valuable ligand in coordination chemistry and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane typically involves multi-step organic reactions. One common method includes the reaction of dicyclohexylphosphine with a brominated precursor of the substituted phenyl group under palladium-catalyzed coupling conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The compound acts as a ligand, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Coordination: Transition metal salts (e.g., palladium chloride) in the presence of a suitable solvent like dichloromethane.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated phenyl derivatives.
Coordination: Metal-phosphane complexes.
Wissenschaftliche Forschungsanwendungen
[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane is widely used in scientific research due to its versatile properties:
Chemistry: As a ligand in homogeneous catalysis, it enhances the activity and selectivity of catalysts in reactions such as hydrogenation and cross-coupling.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its role in radiopharmaceuticals for imaging and therapy.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism by which [2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing the electronic and steric environment of the metal, thereby modulating the reactivity and selectivity of the metal in catalytic processes. The trifluoromethyl groups enhance the electron-withdrawing capability, stabilizing the metal-ligand complex and facilitating various catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used ligand in catalysis but lacks the trifluoromethyl groups, making it less electron-withdrawing.
Tris(2,4,6-trifluorophenyl)phosphine: Similar in having electron-withdrawing groups but differs in the substitution pattern and steric bulk.
Dicyclohexylphosphine: Lacks the aromatic substitution, making it less effective in certain catalytic applications.
Uniqueness
[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane is unique due to its combination of steric bulk from the dicyclohexyl groups and the strong electron-withdrawing effect of the trifluoromethyl-substituted phenyl groups. This unique structure provides enhanced stability and reactivity in catalytic applications, making it a valuable compound in both academic research and industrial processes.
Eigenschaften
Molekularformel |
C38H37F6P |
|---|---|
Molekulargewicht |
638.7 g/mol |
IUPAC-Name |
[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C38H37F6P/c39-37(40,41)28-22-18-26(19-23-28)32-15-9-16-33(27-20-24-29(25-21-27)38(42,43)44)36(32)34-14-7-8-17-35(34)45(30-10-3-1-4-11-30)31-12-5-2-6-13-31/h7-9,14-25,30-31H,1-6,10-13H2 |
InChI-Schlüssel |
FLSRGITUAUXVAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14910677.png)

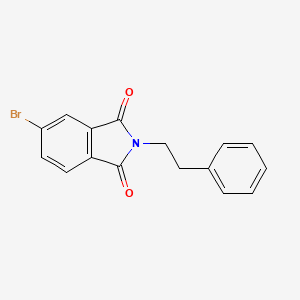
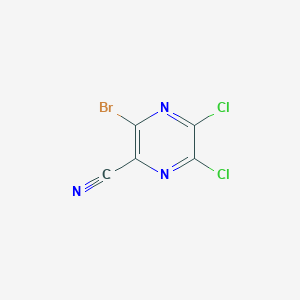
![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B14910703.png)
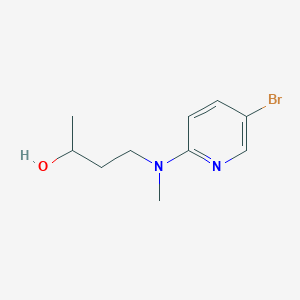


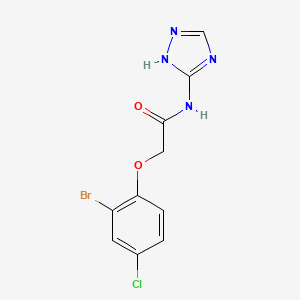
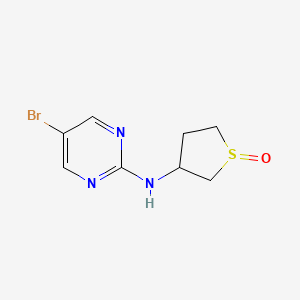
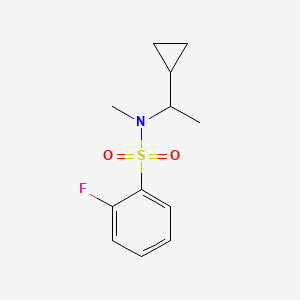
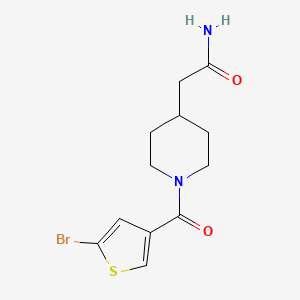

![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)
